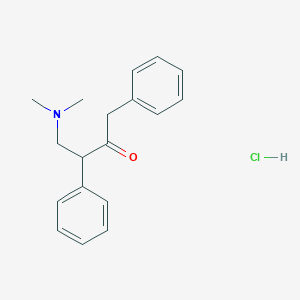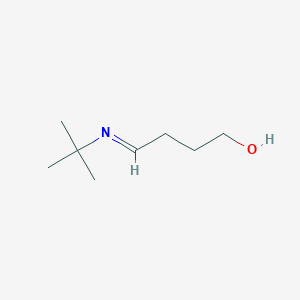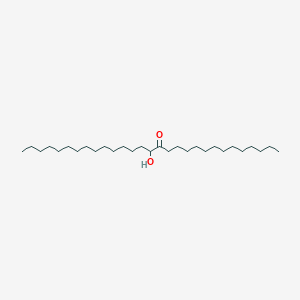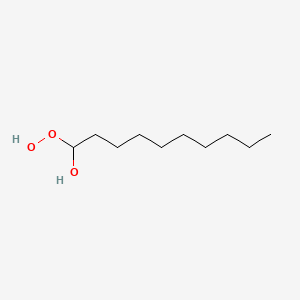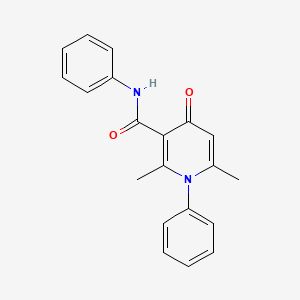
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo-, is a chemical compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid and is structurally related to other dihydropyridine compounds. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of an amido-nitrile with a suitable catalyst under mild conditions . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization methods. The process is scaled up to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have applications in pharmaceuticals and other industries.
科学的研究の応用
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as L-type calcium channels, which play a crucial role in cellular signaling and function . The compound’s effects are mediated through its binding to these targets, leading to modulation of cellular processes and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nimodipine and benidipine . These compounds share structural similarities but differ in their specific functional groups and pharmacological properties.
Uniqueness
Nicotinamide, 1,4-dihydro-2,6-dimethyl-N,1-diphenyl-4-oxo- is unique due to its specific substitution pattern and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for diverse scientific research applications and potential therapeutic uses.
特性
CAS番号 |
65190-89-8 |
|---|---|
分子式 |
C20H18N2O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
2,6-dimethyl-4-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-13-18(23)19(20(24)21-16-9-5-3-6-10-16)15(2)22(14)17-11-7-4-8-12-17/h3-13H,1-2H3,(H,21,24) |
InChIキー |
XNMPOLGMSVHZFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


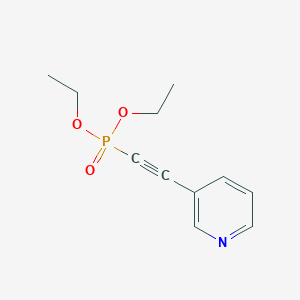
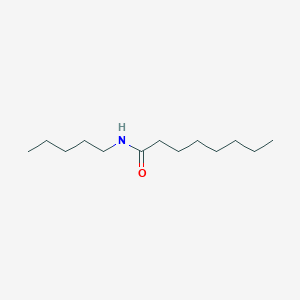
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
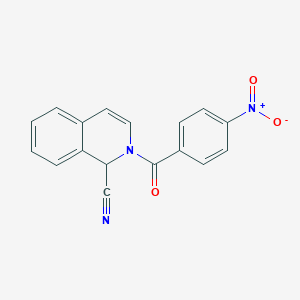

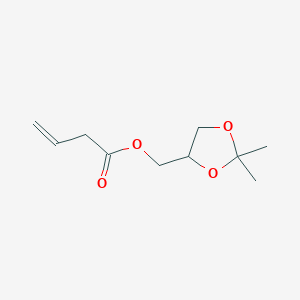
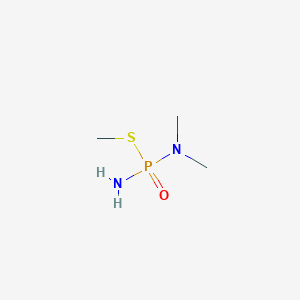
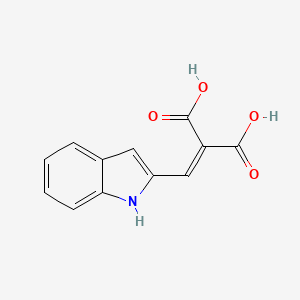
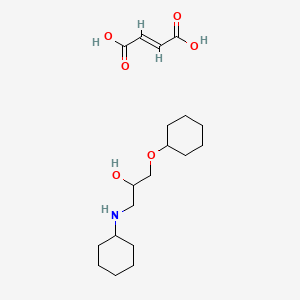
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
